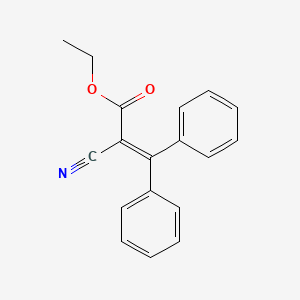

Ethyl 2-cyano-3,3-diphenylacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3,3-diphenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJNXBNRYMEYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044821 | |

| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Etocrylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000036 [mmHg], 3.6X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | Etocrylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETOCRYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

5232-99-5 | |

| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5232-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etocrylene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005232995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etocrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etocrilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOCRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974109G71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETOCRYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-97 °C | |

| Record name | ETOCRYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

CAS Number: 5232-99-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is an organic compound widely utilized as a UV filter in cosmetic and industrial applications. Its chemical structure, featuring a cyano group and two phenyl groups attached to an acrylate (B77674) backbone, provides a high degree of conjugation, enabling the absorption of ultraviolet radiation, particularly in the UVB and short-wave UVA range. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for its analysis and evaluation. While primarily known for its role in photoprotection, this guide also explores its toxicological profile and the current understanding of its biological interactions.

Chemical and Physical Properties

Etocrylene is an off-white crystalline powder with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C18H15NO2 | [2] |

| Molecular Weight | 277.32 g/mol | [2] |

| Appearance | Off-white crystalline powder | [1][2] |

| Melting Point | 97-99 °C | [1] |

| Boiling Point | 174 °C at 0.2 mmHg | [1] |

| Density | 1.05 g/cm³ | [1] |

| Solubility | Soluble in methanol | [1] |

| UV Absorption Range | UVB and short-wave UVA | [3][4] |

Synthesis

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In the case of Etocrylene, the reactants are benzophenone (B1666685) and ethyl cyanoacetate.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. This compound | 5232-99-5 | Benchchem [benchchem.com]

Etocrylene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and synthesis of Etocrylene, a widely utilized organic compound in various industrial and pharmaceutical applications.

Chemical Identity and Structure

Etocrylene, an organic ester, is recognized for its efficacy as a UV absorber, particularly in sun protection products and as a stabilizer in cosmetics and plastics.[1][2][3] Its ability to absorb UV radiation helps to prevent photodegradation and protect materials from the damaging effects of sunlight.[4]

IUPAC Name: ethyl 2-cyano-3,3-diphenylprop-2-enoate[2][5]

Synonyms: Etocrilene, Ethyl 2-cyano-3,3-diphenylacrylate, UV Absorber-2, Uvinul N 35[1][5][6]

Chemical Structure:

The structure of Etocrylene, featuring two phenyl groups and a carbonyl group, creates a large conjugated π-system, which is responsible for its strong ultraviolet absorption capabilities.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Etocrylene is presented in the table below, providing essential data for researchers and formulators.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₂ | [1][5][7] |

| Molecular Weight | 277.32 g/mol | [1][7] |

| Melting Point | 95-99 °C | [1][2][5] |

| Boiling Point | 174 °C at 0.2 mmHg | [1][2] |

| Density | 1.05 g/cm³ | [1] |

| Vapor Pressure | 3.6 x 10⁻⁷ mmHg | [5] |

| logP (Octanol/Water Partition Coefficient) | 4.01 (Estimated) | [5] |

| Appearance | Off-white crystalline powder | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis of Etocrylene

The synthesis of Etocrylene can be achieved through a Knoevenagel condensation reaction. This classic organic reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. In the case of Etocrylene synthesis, benzophenone (B1666685) reacts with ethyl cyanoacetate.

A general experimental protocol for a Knoevenagel condensation to produce a similar compound involves the following steps:

-

Reactant Mixture: An equimolar amount of the ketone (benzophenone) and the active methylene compound (ethyl cyanoacetate) are dissolved in a suitable solvent, such as toluene (B28343) or cyclohexane.[1][2]

-

Catalyst Addition: A catalytic amount of a weak base, like sodium methylate or sodium carbonate, is added to the reaction mixture.[1]

-

Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to drive the reaction to completion.[1] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).[8]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This often involves washing with water to remove the catalyst and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure Etocrylene.[8]

The following diagram illustrates the logical workflow for the synthesis of Etocrylene via Knoevenagel condensation.

Caption: Synthesis workflow for Etocrylene via Knoevenagel condensation.

References

- 1. lookchem.com [lookchem.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | 5232-99-5 [chemicalbook.com]

- 5. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Etocrilene | 5232-99-5 | Data Sheet | BioChemPartner [biochempartner.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. scielo.br [scielo.br]

Physical and chemical properties of Ethyl 2-cyano-3,3-diphenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known by the common name Etocrylene, is an organic compound with significant applications in industrial and pharmaceutical fields. Primarily recognized for its efficacy as a UV absorber, its unique molecular structure lends it distinct physical and chemical properties that are of interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and potential biological significance.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical reactions.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO₂ | [1] |

| Molecular Weight | 277.32 g/mol | [2] |

| CAS Number | 5232-99-5 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 97-99 °C | [2] |

| Boiling Point | 174 °C at 0.2 mmHg | [2] |

| Density | 1.05 g/cm³ | [1] |

| Solubility | Soluble in methanol. | [1] |

| logP (Octanol-Water Partition Coefficient) | 4.52 (estimated) | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Estimated ¹H NMR Chemical Shift (ppm) | Estimated ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~1.3-1.4 (triplet) | ~14 |

| -CH₂- (ethyl) | ~4.2-4.4 (quartet) | ~62 |

| Aromatic C-H | ~7.2-7.5 (multiplet) | ~128-132 |

| Aromatic C (quaternary) | - | ~138-140 |

| C=C (alkene) | - | ~105 (α-carbon), ~155 (β-carbon) |

| C≡N (nitrile) | - | ~115 |

| C=O (ester) | - | ~163 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (nitrile) | 2220-2230 |

| C=O (ester) | 1720-1730 |

| C=C (alkene) | 1620-1630 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry data indicates a molecular ion peak corresponding to the compound's molecular weight.

| Technique | Molecular Ion (m/z) |

| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 278.1176 |

2.2.4. UV-Vis Spectroscopy

As a UV absorber, the ultraviolet-visible spectrum is a key characteristic. The extended π-conjugation in the molecule, encompassing the two phenyl rings, the acrylate (B77674) system, and the cyano group, results in strong UV absorption.[1][4] The structurally similar compound Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate) exhibits a maximum absorption (λmax) at 303 nm, which is indicative of its efficacy in the UVB and short-wave UVA regions.[5]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation.[4][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group (ethyl cyanoacetate) with a carbonyl compound (benzophenone).

Materials:

-

Ethyl cyanoacetate (B8463686)

-

Piperidine (B6355638) (or another basic catalyst)

-

Toluene (or another suitable solvent)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Standard laboratory glassware for reflux and extraction

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1 equivalent) in toluene.

-

Add ethyl cyanoacetate (1 equivalent) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanism of Action

UV Absorption

The primary function of this compound is as a UV absorber.[1][7] Its efficacy stems from the extensive π-conjugated system created by the two phenyl groups, the acrylate moiety, and the cyano group.[1][4] Upon absorption of UV radiation, electrons in the π-system are excited to higher energy orbitals. This energy is then dissipated through non-radiative pathways, such as heat, preventing the harmful UV rays from reaching and damaging the underlying material or skin.

Caption: Simplified mechanism of UV energy absorption and dissipation.

Michael Addition

The electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the acrylate double bond electrophilic. This renders the molecule susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition reaction.[4] This reactivity is an important consideration in formulation chemistry and for understanding potential interactions with biological nucleophiles.

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily studied for its UV-absorbing properties, structurally related cyanoacrylate derivatives have shown interesting biological activities. For instance, (E)-2-cyano-N,3-diphenylacrylamide, a compound with a similar core structure, has been investigated for its anti-inflammatory effects. This activity is proposed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. The inhibition of these pathways can, therefore, reduce the inflammatory response.

Caption: Hypothesized anti-inflammatory action via MAPK and NF-κB pathways.

Disclaimer: The biological activity described is for a structurally related compound and is presented for illustrative purposes to highlight potential areas of research for this compound.

Conclusion

This compound is a well-characterized compound with established utility as a UV absorber. Its synthesis is straightforward, and its physicochemical properties are well-documented. The reactivity of its acrylate system offers potential for further chemical modification. While its biological activity is not extensively studied, related compounds suggest that the cyanoacrylate scaffold may be a promising starting point for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile molecule.

References

- 1. This compound | 5232-99-5 [chemicalbook.com]

- 2. This compound 98 5232-99-5 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 5232-99-5 | Benchchem [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. specialchem.com [specialchem.com]

- 8. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV Absorption Mechanism of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as Etocrylene, is a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products. Its efficacy stems from its molecular structure, which is adept at absorbing harmful UV radiation and dissipating the energy through photophysical processes. This technical guide provides a comprehensive overview of the core mechanisms governing the UV absorption of Etocrylene, including its photophysical properties, energy dissipation pathways, and the experimental methodologies used to elucidate these characteristics.

Introduction

The primary function of any organic UV filter is to absorb UV radiation and convert it into a less harmful form of energy, typically heat. The effectiveness of a UV filter is determined by its absorption spectrum, molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength), and its photostability. Etocrylene is particularly valued for its strong absorption in the UVB (280-315 nm) and short-wave UVA (315-340 nm) regions.[1] Its photostability ensures that it can provide prolonged protection without significant degradation.[1] This document delves into the fundamental principles that underpin these crucial properties.

Molecular Structure and UV Absorption

The capacity of Etocrylene to absorb UV radiation is intrinsically linked to its molecular architecture. The molecule features an extensive π-conjugated system, which includes two phenyl rings, a carbon-carbon double bond (acrylate group), and a cyano group, all conjugated with a carbonyl group.[2][3] This extended system of alternating single and double bonds delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Upon exposure to UV radiation, a photon with sufficient energy can be absorbed, promoting a π-electron from the ground state (S₀) to an excited singlet state (S₁), a transition denoted as a π → π* transition. The energy required for this transition corresponds to the wavelengths of UVB and short-wave UVA light.

Quantitative Photophysical Data

While specific experimental data for Etocrylene is limited in publicly available literature, the photophysical properties of the closely related and structurally similar compound, Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), provide a valuable proxy. The primary difference between the two is the ethyl group in Etocrylene versus the 2-ethylhexyl group in Octocrylene, a change not expected to significantly alter the core chromophore's electronic properties.

Table 1: Photophysical Properties of Cyano-Diphenylacrylate Derivatives

| Parameter | Value | Compound | Solvent |

| Maximum Absorption Wavelength (λmax) | ~306 nm | Etocrylene | - |

| Absorption Range | 280 - 320 nm | Etocrylene | - |

| Maximum Absorption Wavelength (λmax) | 303 nm | Octocrylene | Methanol |

| Molar Extinction Coefficient (ε) at λmax | ~13,500 L mol⁻¹ cm⁻¹ | Octocrylene | Methanol |

Note: The molar extinction coefficient for Etocrylene is estimated based on the value for Octocrylene.

Mechanism of UV Energy Dissipation

An ideal UV filter must not only absorb UV radiation efficiently but also dissipate the absorbed energy rapidly and safely to return to its ground state, ready to absorb another photon. This rapid deactivation from the excited state minimizes the lifetime of potentially reactive species, thereby preventing photochemical reactions that could lead to degradation of the filter or the formation of harmful photoproducts.

For Etocrylene and related compounds, the primary mechanism of energy dissipation is believed to be a combination of ultrafast internal conversion and E/Z photoisomerization, converting the electronic energy into vibrational energy (heat).

References

Spectroscopic Profile of Ethyl 2-cyano-3,3-diphenylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-cyano-3,3-diphenylacrylate (CAS No. 5232-99-5), a compound of significant interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented herein is a compilation from various sources and typical expected values for a molecule with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 - 1.4 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~4.2 - 4.4 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~7.2 - 7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

Note: The chemical shifts are hypothetical predicted values and may vary slightly depending on the solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ (Ethyl group) |

| ~63 | -CH₂- (Ethyl group) |

| ~115 | -C≡N (Nitrile) |

| ~128 - 135 | Aromatic Carbons (C₆H₅) |

| ~163 | C=O (Ester carbonyl) |

| Undetermined | Quaternary carbons (C=C) |

Note: Specific peak assignments for all aromatic and quaternary carbons require more detailed 2D NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~2220 | -C≡N (Nitrile) stretch |

| ~1725 | C=O (Ester carbonyl) stretch |

| ~1600 | C=C (Aromatic) stretch |

| ~1250 | C-O (Ester) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 278.1176 | [M+H]⁺ (Protonated Molecule) |

| Variable | Fragmentation ions |

Note: The fragmentation pattern can vary depending on the ionization technique and energy. Common fragments would likely correspond to the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the phenyl groups.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3] Proton decoupling is used to simplify the spectrum.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[4]

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[5]

-

Further dilute this stock solution to a final concentration of around 10 µg/mL with the same solvent.[5]

-

The solvent may be acidified with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the ESI needle, which nebulizes the sample into a fine spray of charged droplets.[6]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[6]

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Processing:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pure organic compound.

Caption: A flowchart illustrating the typical experimental workflow from compound synthesis to structure confirmation using various spectroscopic techniques.

References

- 1. This compound | 5232-99-5 | Benchchem [benchchem.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-cyano-3,3-diphenylacrylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-cyano-3,3-diphenylacrylate, a compound of significant interest to researchers in materials science and drug development due to its applications as a UV absorber. This document outlines the predicted spectral data, detailed experimental protocols for spectral acquisition, and a structural elucidation based on NMR principles.

Introduction

This compound (CAS No: 5232-99-5) is a crystalline solid with a molecular weight of 277.32 g/mol . Its structure, featuring two phenyl rings and a cyano group attached to an acrylate (B77674) backbone, creates an extended π-conjugated system responsible for its strong ultraviolet absorption properties. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of this molecule. This guide provides a detailed examination of its ¹H and ¹³C NMR spectral characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ethyl (CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |

| H-ethyl (CH₂) | 4.2 - 4.4 | Quartet (q) | ~7.1 | 2H |

| H-aromatic | 7.2 - 7.6 | Multiplet (m) | - | 10H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-ethyl (CH₃) | ~14.0 |

| C-ethyl (CH₂) | ~63.0 |

| C-cyano (CN) | ~115.0 |

| C-acrylate (C-CN) | ~105.0 |

| C-aromatic (para) | ~128.0 - 130.0 |

| C-aromatic (ortho/meta) | ~130.0 - 132.0 |

| C-aromatic (ipso) | ~138.0 - 140.0 |

| C-acrylate (C-Ph₂) | ~155.0 |

| C-carbonyl (C=O) | ~162.0 |

Experimental Protocols

The following protocols describe the general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Transfer: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. A line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) may be applied to improve the signal-to-noise ratio. The spectra are then phased and baseline corrected.

Structural Elucidation and Spectral Interpretation

The predicted NMR data provides a clear fingerprint of the molecular structure of this compound.

-

¹H NMR Spectrum: The upfield region is expected to show the characteristic signals of the ethyl group: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with a coupling constant of approximately 7.1 Hz. The downfield region should contain a complex multiplet corresponding to the ten protons of the two phenyl rings. The absence of a vinylic proton signal is a key indicator of the 3,3-diphenyl substitution pattern.

-

¹³C NMR Spectrum: The spectrum is predicted to show nine distinct signals. The ethyl group carbons will appear in the upfield region. The quaternary carbons of the acrylate and cyano groups will have characteristic chemical shifts. The aromatic region will display signals for the para, ortho, meta, and ipso carbons of the two equivalent phenyl rings. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR spectral analysis.

Unraveling the Molecular Fragmentation of Ethyl 2-cyano-3,3-diphenylacrylate: A Mass Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Ethyl 2-cyano-3,3-diphenylacrylate, a compound of interest in various scientific domains. By elucidating its fragmentation pathways, this document aims to support researchers in compound identification, structural characterization, and metabolite profiling.

Core Fragmentation Data

The mass spectrometric analysis of this compound yields a series of characteristic fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of these ions, are summarized in the table below. This data was obtained using a Gas Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight (GC-APCI-QTOF) mass spectrometer.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 277.1097 | 999 | [M]+ (Molecular Ion) |

| 250.0843 | 721 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 276.1001 | 666 | [M - H]⁺ |

| 204.0807 | 636 | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) |

| 249.0763 | 620 | [M - C₂H₄]⁺ (McLafferty-like rearrangement or loss of ethene) |

Elucidating the Fragmentation Pathway

The fragmentation of the molecular ion of this compound ([C₁₈H₁₅NO₂]⁺) proceeds through several key pathways, initiated by the high energy of the ionization source. The proposed fragmentation mechanism is depicted in the diagram below. The primary fragmentation events involve the loss of the ethyl group, the ethoxycarbonyl group, and a neutral loss of ethene, leading to the formation of stable carbocations and radical ions. The diphenylmethylidene moiety provides significant charge stabilization, influencing the observed fragmentation pattern.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectrometric data presented in this guide were acquired using the following experimental setup and parameters. This protocol provides a basis for the replication of these findings and for the development of analytical methods for related compounds.

Instrumentation:

-

Mass Spectrometer: Bruker 450 GC coupled to a maXis Impact QTOF[1]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)[1]

Gas Chromatography (GC) Parameters:

-

Column: Rxi-5Sil MS column, 30m, 0.25mm i.d., 0.25µm film thickness, Restek[1]

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: An appropriate temperature gradient to ensure the elution and separation of the analyte.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive ion mode

-

Precursor Adduct: [M]⁺[1]

-

Fragmentation Mode: Collision-Induced Dissociation (CID)[1]

-

Collision Energy: 10 eV[1]

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF)

-

Data Acquisition: Full scan mode to detect all fragment ions.

This detailed methodology ensures high-resolution and accurate mass measurements, which are crucial for the confident identification of the elemental composition of the precursor and fragment ions. Researchers utilizing this protocol should optimize the GC temperature program and other MS parameters based on their specific instrumentation and analytical goals.

References

Understanding the π-conjugated system in Ethyl 2-cyano-3,3-diphenylacrylate

An In-depth Technical Guide to the π-Conjugated System of Ethyl 2-cyano-3,3-diphenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known commercially as Etocrylene, is a synthetic organic compound widely utilized as a UV absorber in sunscreen and cosmetic formulations.[1] Its efficacy in protecting against UVB and short-wave UVA radiation stems directly from the extensive π-conjugated system within its molecular structure.[2][3][4] This guide provides a detailed examination of this π-conjugated system, covering its synthesis, electronic properties, and the experimental and computational methodologies used for its characterization. The unique molecular architecture, featuring two phenyl groups and a cyano group attached to an acrylate (B77674) backbone, creates a large, electron-deficient π-system responsible for its strong ultraviolet absorption capabilities.[2][4]

Molecular Structure and the π-Conjugated System

The core of this compound's function lies in its conjugated system of p-orbitals. This system extends across the two phenyl rings, the carbon-carbon double bond of the acrylate group, and the cyano and carbonyl groups. This delocalization of π-electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb photons in the UV range of the electromagnetic spectrum.

Below is a diagram illustrating the key components of the molecule and the delocalized π-system.

Caption: Molecular structure of this compound with the π-conjugated system highlighted.

Spectroscopic and Physicochemical Properties

The electronic properties of the π-conjugated system are primarily investigated using UV-Visible spectroscopy. While specific high-resolution spectral data for Etocrylene is not widely published, data from its close structural analog, Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), provides a strong indication of its absorption characteristics. Octocrylene exhibits a broad absorption peak in the UVB region, centered at approximately 300 nm.[5] It is expected that Etocrylene will have a very similar absorption profile. The absorption of a UV photon promotes an electron from a π orbital (HOMO) to a π* orbital (LUMO).

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅NO₂ | [4] |

| Molecular Weight | 277.32 g/mol | [3][4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 97-99 °C | [1][3] |

| Boiling Point | 174 °C at 0.2 mmHg | [1][3] |

| UV Absorption Range | UVB and short-wave UVA | [2] |

| λmax (estimated) | ~300 nm (based on Octocrylene) | [5] |

Experimental Protocols

Synthesis via Knoevenagel Condensation

A common method for the synthesis of this compound is the Knoevenagel condensation.[2]

Reactants:

-

Benzophenone

-

Ethyl 2-cyanoacetate

-

Cyclohexane (B81311) (solvent)

-

Sodium bicarbonate (catalyst)

Procedure:

-

Benzophenone is dissolved in cyclohexane in a reaction kettle.

-

The solution is heated to a temperature of 102-104°C.

-

Sodium bicarbonate is added as a catalyst.

-

Ethyl cyanoacetate (B8463686) is slowly added dropwise to the reaction mixture.

-

The reaction is allowed to proceed for 16 to 18 hours.

-

Water generated during the reaction is continuously removed to drive the equilibrium towards the product.

-

Upon completion, the product, this compound, is isolated.[1]

Caption: Workflow for the synthesis of this compound.

UV-Visible Spectroscopic Analysis

Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV region of interest (e.g., ethanol, cyclohexane).

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Record the absorbance spectra for each of the diluted solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be determined from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

Computational Analysis of the π-System

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure of molecules like this compound.

Key Computational Insights:

-

Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and the crucial dihedral angles between the phenyl rings and the acrylate plane.

-

Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO can be calculated. The HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition, which corresponds to the λmax in the UV-Vis spectrum.

-

Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption spectrum, providing theoretical values for λmax and the oscillator strengths of different electronic transitions. This allows for the assignment of observed absorption bands to specific molecular orbital transitions (e.g., π → π*).

Caption: Logical workflow for computational analysis of electronic properties.

Conclusion

The π-conjugated system of this compound is the key to its function as an effective UV absorber. The delocalization of electrons across its phenyl, acrylate, and cyano moieties allows for the absorption of high-energy UV radiation, which is then dissipated harmlessly. While detailed experimental data for this specific molecule can be sparse in academic literature, analysis of its structural analogs and the application of standard synthetic and spectroscopic techniques, complemented by computational modeling, provide a robust understanding of its electronic properties. This guide provides the foundational knowledge and protocols for researchers to further investigate and utilize this important molecule.

References

- 1. rsc.org [rsc.org]

- 2. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5232-99-5 | Benchchem [benchchem.com]

- 4. This compound | 5232-99-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Ethyl 2-cyano-3,3-diphenylacrylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The available quantitative data is presented in Table 1. It is important to note that while the compound is qualitatively described as soluble in Dimethyl Sulfoxide (DMSO), specific quantitative data for DMSO, as well as for other common solvents such as dichloromethane, chloroform, and N,N-dimethylformamide (DMF), were not available in the reviewed literature.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (% w/w) |

| Methyl Ethyl Ketone | 20 | 45 |

| Ethyl Acetate | 20 | 35 |

| Methanol | 20 | 7 |

| Ethanol | 20 | 4 |

Data sourced from publicly available product information.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for various stages of research and development. The following sections detail two common experimental protocols for assessing the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the dissolved solid should remain constant over time to confirm equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[2][3]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

-

Automated liquid handler (optional)

Procedure:

-

Compound Addition:

-

Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.

-

-

Buffer Addition and Incubation:

-

Add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

-

-

Detection (Nephelometry):

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

-

The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

-

Alternatively, for UV-Vis based detection:

-

Filtration:

-

After incubation, filter the contents of the wells through a filter plate to remove any precipitated compound.

-

-

Quantification:

-

Measure the UV absorbance of the filtrate in a UV-compatible microplate at a wavelength where the compound has maximum absorbance.

-

Determine the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve.

-

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a research compound. This logical progression from initial screening to more definitive thermodynamic measurements is a common strategy in drug discovery and development.

This technical guide provides a foundational understanding of the solubility of this compound based on currently available data. The provided experimental protocols offer standardized methods for researchers to further investigate its solubility in a wider range of solvents and conditions, which is essential for its application in various scientific and developmental contexts.

References

Health and safety information for Ethyl 2-cyano-3,3-diphenylacrylate

An In-depth Technical Guide to the Health and Safety of Ethyl 2-cyano-3,3-diphenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Etocrylene, is an organic compound utilized primarily as a UV absorber and stabilizer in various industrial and cosmetic applications.[1] Its efficacy in absorbing UV radiation has led to its incorporation in sunscreens, plastics, coatings, and other materials to prevent photodegradation.[1][2] A comprehensive understanding of its health and safety profile is paramount for professionals handling this chemical in research and development settings. This guide provides an in-depth overview of the available health and safety information for this compound, including its physicochemical properties, toxicological profile, safe handling procedures, and relevant experimental protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅NO₂ | [3] |

| Molecular Weight | 277.32 g/mol | [3] |

| CAS Number | 5232-99-5 | [3] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 97-99 °C | [3] |

| Boiling Point | 174 °C at 0.2 mmHg | |

| log Pow (Octanol/Water Partition Coefficient) | 4.249 | [3] |

| Water Solubility | Insoluble | [3] |

Toxicological Profile

The toxicological data for this compound is not as extensive as for some other industrial chemicals. Much of the available data is derived from studies on the structurally similar compound, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene). While this information provides valuable insights, it should be interpreted with caution as the toxicological profiles may not be identical.

Acute Toxicity

Specific LD50 (median lethal dose) values for this compound through oral, dermal, or inhalation routes were not found in the reviewed literature. Safety Data Sheets for the compound often state "No data available" for acute toxicity endpoints.[4]

Skin and Eye Irritation

Safety Data Sheets indicate that this compound may cause skin and serious eye irritation.[5]

Endocrine Disruption

Of significant note for researchers and drug development professionals is the potential for endocrine-disrupting activity. An in vitro study investigating the estrogenic activity of various UV absorbers found that this compound (referred to as etocrylene) exhibited positive results in an MCF-7 cell proliferation assay.[6] The study suggested that the observed cell proliferation was mediated through the estrogen receptor (ER), as the effect was diminished by the presence of an ER antagonist.[6] This indicates that this compound may act as a xenoestrogen.

Genotoxicity and Carcinogenicity

No definitive studies on the genotoxicity or carcinogenicity of this compound were identified. One Safety Data Sheet notes that no component of the product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Aquatic Toxicity

While specific LC50 or EC50 values for this compound were not found, the compound is recognized as being potentially toxic to aquatic life with long-lasting effects.[7]

Experimental Protocols

For key toxicological endpoints, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed. Below are detailed methodologies for relevant assays.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical.[8][9]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[10][11] The model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[10] Chemical-induced cytotoxicity is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified after extraction from the tissue.[8][9] A reduction in cell viability below a defined threshold indicates that the substance is an irritant.[9][11]

-

Procedure:

-

RhE tissues are pre-incubated to ensure tissue integrity.

-

The test chemical is applied to the surface of the RhE tissue.

-

After a defined exposure period, the chemical is removed by washing.

-

The tissues are incubated with MTT solution.

-

The formazan dye is extracted from the tissues.

-

The optical density of the extracted formazan is measured spectrophotometrically.

-

Cell viability is calculated relative to negative controls.

-

-

Interpretation: A mean tissue viability of ≤ 50% classifies the test chemical as an irritant (UN GHS Category 2).[9]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test is designed to determine the acute toxicity of a substance to aquatic invertebrates.[3][12]

-

Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to the test substance in a graded series of concentrations for 48 hours.[13][14] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3][15] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.[12][15]

-

Procedure:

-

A range of at least five test concentrations is prepared.

-

Daphnids are introduced into the test vessels containing the different concentrations of the test substance.

-

The vessels are maintained under controlled conditions of temperature and light for 48 hours.[14]

-

The number of immobilized daphnids is recorded at 24 and 48 hours.[13]

-

The EC50 at 48 hours is calculated using appropriate statistical methods.[14]

-

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.[7][16][17]

-

Principle: Fish of a recommended species are exposed to the test substance, typically for 96 hours.[16][17] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[16][17]

-

Procedure:

-

A geometric series of at least five concentrations of the test substance is prepared.[17]

-

Fish are introduced into the test chambers containing the different concentrations.

-

The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Mortality is observed and recorded at specified intervals over the 96-hour period.[16]

-

The LC50 and its confidence limits are calculated at the end of the exposure period.[7]

-

Visualizations

Signaling Pathway: Potential Endocrine Disruption

Given the evidence for in vitro estrogenic activity, the following diagram illustrates a simplified, hypothetical signaling pathway for an estrogen receptor agonist.

Caption: Hypothetical signaling pathway for estrogen receptor agonism by Etocrylene.

Experimental Workflow: Chemical Spill Response

The following workflow outlines the general procedure for responding to a chemical spill of this compound.

Caption: General workflow for responding to a chemical spill.

Logical Relationships: Personal Protective Equipment (PPE)

This diagram illustrates the logical relationship for selecting appropriate PPE when handling this compound.

Caption: Recommended Personal Protective Equipment for handling the compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Material should not be allowed to enter drains or water courses. Waste materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable industrial chemical with a manageable health and safety profile when handled with appropriate precautions. The primary hazards appear to be skin and eye irritation, with a notable potential for endocrine disruption based on in vitro evidence. Researchers, scientists, and drug development professionals should adhere to the safe handling and storage guidelines outlined in this document and wear the recommended personal protective equipment to minimize the risk of exposure. Further research is warranted to fully elucidate the toxicological profile of this compound, particularly concerning its in vivo toxicity and potential long-term health effects.

References

- 1. This compound | 5232-99-5 [chemicalbook.com]

- 2. This compound | 5232-99-5 | Benchchem [benchchem.com]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 6. [Estrogenic activity of ultraviolet absorbers and the related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofins.com.au [eurofins.com.au]

- 8. oecd.org [oecd.org]

- 9. iivs.org [iivs.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. senzagen.com [senzagen.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. oecd.org [oecd.org]

Etocrylene: A Technical Guide on its Discovery and History as a UV Filter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocrylene, chemically known as ethyl 2-cyano-3,3-diphenylacrylate, is an organic compound utilized in the cosmetic and pharmaceutical industries as an ultraviolet (UV) filter. Its molecular structure, featuring a conjugated system of aromatic rings and an acrylate (B77674) group, enables it to absorb UV radiation, primarily in the UVB and short-wave UVA spectra. This property makes it a valuable ingredient in sunscreen formulations and other personal care products designed to protect the skin from the harmful effects of sun exposure.

This technical guide provides an in-depth overview of the discovery and history of Etocrylene, its chemical and physical properties, synthesis, mechanism of action as a UV filter, and relevant experimental protocols. The information is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and pharmaceutical sciences.

History and Discovery

The precise date and attribution for the discovery of Etocrylene specifically for its use as a UV filter are not well-documented in readily available scientific literature. However, the synthesis of this compound was known at least as early as 1963, as referenced in later patents for related compounds.[1] The development of organic UV filters gained significant momentum in the mid-20th century, and it is likely that Etocrylene was identified as a potential sunscreen agent during this period of extensive research into UV-absorbing organic molecules. Its structural similarity to other cinnamate-based UV filters suggests it emerged from the broader exploration of this class of compounds for sun protection applications.

Chemical and Physical Properties

Etocrylene is an off-white to pale yellow crystalline powder or viscous liquid, depending on its purity and formulation. It is lipophilic and thus soluble in oils and organic solvents, a property that facilitates its incorporation into the oil phase of sunscreen emulsions.

Table 1: Physicochemical Properties of Etocrylene

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 5232-99-5 | [3] |

| Molecular Formula | C₁₈H₁₅NO₂ | [4] |

| Molecular Weight | 277.32 g/mol | [2] |

| Appearance | Off-white to pale yellow powder or viscous liquid | |

| Melting Point | 97-99 °C | |

| Boiling Point | 174 °C at 0.2 mmHg | |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

Mechanism of Action as a UV Filter

Etocrylene functions as a chemical sunscreen agent by absorbing UV radiation and converting it into a less harmful form of energy, primarily heat. This process is facilitated by the molecule's conjugated π-electron system.

Upon absorption of a photon of UV light, the electrons in the Etocrylene molecule are promoted to a higher energy state (excited state). The molecule then rapidly dissipates this excess energy through a non-radiative process known as photoisomerization, returning to its ground state. This efficient conversion of UV energy into thermal energy prevents the UV radiation from penetrating the skin and causing cellular damage.

Furthermore, Etocrylene is known for its photostability, meaning it does not readily degrade upon exposure to UV radiation. This property is crucial for a UV filter to provide prolonged protection. It has also been shown to help stabilize other, less photostable UV filters, such as avobenzone.

References

An In-depth Technical Guide to the Initial Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of Ethyl 2-cyano-3,3-diphenylacrylate, a valuable compound in various chemical and pharmaceutical applications. The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate a thorough understanding and replication of the synthesis.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1][2] In the synthesis of this compound, the active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), reacts with a ketone, benzophenone (B1666685), in the presence of a basic catalyst.[3] This reaction is a cornerstone of organic synthesis due to its efficiency and versatility in creating substituted alkenes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | -22 | 207 |

| This compound | C₁₈H₁₅NO₂ | 277.32 | 97-99 | 174 @ 0.2 mmHg |

Table 2: Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Bicarbonate | Cyclohexane (B81311) | 102-104 | 16-18 | Not Specified | Not Specified | [3][4] |

| Ammonium (B1175870) Acetate (B1210297) | n-Heptane | Reflux | 15 | 94.1 | 99.3 (HPLC) | [3] |

| Ammonium Acetate / Acetic Acid | Toluene | 110 | 24 | 60 | Not Specified | [5] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on cited literature.

Protocol using Sodium Bicarbonate Catalyst[3][5]

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus), add cyclohexane and benzophenone.

-

Dissolution: Stir the mixture until the benzophenone is completely dissolved.

-

Heating: Heat the solution to a temperature of 102-104°C and maintain this temperature.

-

Catalyst Addition: Add sodium bicarbonate, which acts as the catalyst for the condensation.

-

Reactant Addition: Slowly add ethyl cyanoacetate dropwise into the reaction kettle from a dropping funnel.

-

Reaction: Allow the reaction to proceed for 16 to 18 hours. During this time, the water generated from the condensation reaction is continuously removed via azeotropic distillation with cyclohexane.

-

Completion and Isolation: Once the reaction is complete (monitored by a suitable technique like TLC), the product, this compound, is isolated from the reaction mixture. Further purification can be achieved through recrystallization.

Protocol using Ammonium Acetate Catalyst[3]

-

Reaction Setup: In a reaction vessel, combine n-heptane, benzophenone, and ammonium acetate.

-

Reactant Addition: Add ethyl cyanoacetate to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 15 hours. A specific feeding scheme for ammonium acetate can be employed where an initial amount is added, followed by periodic additions throughout the reaction.[3]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be performed by recrystallization from a suitable solvent to yield this compound.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Knoevenagel condensation and the general experimental workflow.